molecular formula C17H17N3O2 B2606400 2-cyano-N-(4-ethoxyphenyl)-3-pyridin-3-ylpropanamide CAS No. 483359-60-0

2-cyano-N-(4-ethoxyphenyl)-3-pyridin-3-ylpropanamide

Cat. No. B2606400
CAS RN: 483359-60-0
M. Wt: 295.342
InChI Key: QZNHMZWARZHAPJ-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-ethoxyphenyl)-3-pyridin-3-ylpropanamide (CYPPA) is a synthetic compound that has been used in recent years in scientific research. It is a versatile compound with many potential applications in the lab and in other scientific research. CYPPA has been used in a variety of experiments, ranging from biochemical and physiological studies to drug design and drug development.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. For instance, its cyano and ethoxyphenyl groups can be functionalized to create derivatives with potential anti-inflammatory or anti-cancer properties .

Agriculture

Within the agricultural sector, derivatives of this compound may serve as precursors for the synthesis of herbicides or pesticides. The pyridinyl moiety, in particular, is known for its role in plant growth regulation, which could be harnessed to improve crop yields and resistance to pests .

Material Science

In material science, the compound’s robust aromatic structure makes it a candidate for creating novel polymers or coatings. These materials could exhibit enhanced durability or possess unique electrical properties suitable for electronic devices .

Environmental Science

This compound could be explored for environmental applications, such as the development of sensors for pollutant detection. The reactivity of the cyano group with various environmental contaminants could lead to changes in the compound’s optical or electrical properties, signaling the presence of pollutants .

Biochemistry

Biochemically, 2-cyano-N-(4-ethoxyphenyl)-3-pyridin-3-ylpropanamide might be used as a selective inhibitor or activator in enzymatic reactions. Modifying specific functional groups could allow for targeted interaction with enzymes, influencing metabolic pathways for research purposes .

Pharmacology

Pharmacologically, the compound’s ability to interact with different biological targets can be harnessed to study drug-receptor interactions. It could act as a lead compound in the design of new drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

2-cyano-N-(4-ethoxyphenyl)-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-22-16-7-5-15(6-8-16)20-17(21)14(11-18)10-13-4-3-9-19-12-13/h3-9,12,14H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNHMZWARZHAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-ethoxyphenyl)-3-pyridin-3-ylpropanamide

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